molecular formula C8H18N2O B8701607 N-butyl-N'-isopropylurea CAS No. 25347-95-9

N-butyl-N'-isopropylurea

Cat. No.: B8701607
CAS No.: 25347-95-9
M. Wt: 158.24 g/mol
InChI Key: YPNQRPJMMUQHGP-UHFFFAOYSA-N
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Description

N-butyl-N'-isopropylurea is a useful research compound. Its molecular formula is C8H18N2O and its molecular weight is 158.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

25347-95-9

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

1-butyl-3-propan-2-ylurea

InChI

InChI=1S/C8H18N2O/c1-4-5-6-9-8(11)10-7(2)3/h7H,4-6H2,1-3H3,(H2,9,10,11)

InChI Key

YPNQRPJMMUQHGP-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)NC(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

N-butyl-N'-isopropylurea was prepared in a yield of 58% as described in Example 1, but using 2.04 g of N-isopropylurea (20 mmol) as the urea and 2.74 g of butylbromide (20 mmol) as the alkylating agent.
Quantity
2.04 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.74 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

N-butyl-N'-isopropylurea was prepared in a yield of 58% as described in Example 1, but using 2.04 g of N-isopropylurea (20 mmol) as the urea and 2.74 g of butylbromide (20 mmol) as the alkylating agent. 1H-NMR (CDCl3 ; 200 MHz; delta): 5.708 (t; 1H; butyl-NH; JCH2NH =5.5 Hz); 5.490 (d; 1H; isopropyl-NH; JCHNH =7.9 Hz), 3.858 (dq; 1H; isopropyl-CH; JCHNH =7.9 Hz; JCHCH3 =6.5 Hz); 3.135 (dse; 2H; butyl-N--CH2 ; JCH2NH =5.5 Hz; JCH2CH2 =6.7 Hz); 1.498-1.275 (m(tt and tq); 4H; butyl-CH2 --CH2); 1.122 (d; 6H; isopropyl-CH3 ; JCHCH3 = 6.5 Hz); 0.906 (t; 3H; butyl-CH3 ; JCH2CH3 =7.0 Hz) ppm.
Quantity
2.04 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.74 g
Type
reactant
Reaction Step Three
[Compound]
Name
isopropyl-CH3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
butyl-CH3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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